Seven-Membered Cyclohepta Ring Delivers Superior Proton Pump Inhibitory Potency Versus Five- and Six-Membered Ring Congeners
A systematic synthetic study of 2-[(cycloalka[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole analogs spanning five- to eight-membered cycloalkyl rings demonstrated that the seven-membered 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-containing derivative was the most potent congener among all ring sizes tested [1]. In quantitative terms, the cyclohepta[b]pyridine-based clinical candidate TY-11345 (nepaprazole) inhibited H+/K+-ATPase with an IC₅₀ of 5.8 μM at pH 6.0 and 9.9 μM at pH 7.4 in isolated rabbit gastric mucosal microsomes [2]. In vivo, intravenous TY-11345 was twice as potent as omeprazole in inhibiting tetragastrin-stimulated gastric acid secretion, and its antiulcer effects were 3- to 15-fold more potent than omeprazole across multiple experimental ulcer models [2]. By contrast, the five-membered cyclopenta[b]pyridine and six-membered tetrahydroquinoline congeners from the same series exhibited inferior potency profiles, confirming that the seven-membered ring is a pharmacophoric requirement rather than a replaceable feature [1].
| Evidence Dimension | H+/K+-ATPase inhibitory potency and in vivo anti-secretory/antiulcer efficacy as a function of cycloalkyl ring size |
|---|---|
| Target Compound Data | 7-membered (cyclohepta[b]pyridine) congener: IC₅₀ = 5.8 μM (pH 6.0), 9.9 μM (pH 7.4); 2× more potent IV than omeprazole; 3–15× more potent antiulcer effects |
| Comparator Or Baseline | 5-membered (cyclopenta[b]pyridine) and 6-membered (tetrahydroquinoline) congeners from the same series — reported as less potent; omeprazole as clinical benchmark |
| Quantified Difference | 7-membered ring = most potent among 5- to 8-membered ring systems; TY-11345 2× omeprazole (IV acid secretion), 3–15× omeprazole (antiulcer) |
| Conditions | Isolated rabbit gastric mucosal microsomes (H+/K+-ATPase assay); Ghosh & Schild rats (IV tetragastrin-stimulated secretion); pylorus-ligated rats (ID/PO); water-immersion stress, ethanol, indomethacin, mepirizole-induced ulcer models in rats |
Why This Matters
Procurement of the 3-nitro-cyclohepta[b]pyridine building block grants access to the privileged seven-membered ring scaffold that has been pharmacologically validated as superior to smaller-ring analogs — a finding reproduced across independent proton pump and anti-inflammatory programs, reducing the risk of scaffold-switching during lead optimization.
- [1] Yamada, S. et al. Synthetic Study of 2-[(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole Analogs and Their Biological Properties as Novel Proton Pump Inhibitors. Chem. Pharm. Bull. 1995, 43 (3), 421–431. DOI: 10.1248/cpb.43.421. View Source
- [2] Yamaguchi, T. et al. Biochemical and Pharmacological Properties of a Newly Synthesized Proton Pump (H+/K+-ATPase) Inhibitor, TY-11345 in Experimental Animals. Jpn. J. Pharmacol. 1993, 62 (4), 363–371. DOI: 10.1254/jjp.62.363. View Source
